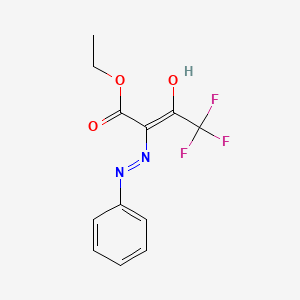
Fmoc-arg(mtr)-n(och3)ch3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound Fmoc-arg(mtr)-n(och3)ch3 is a modified amino acid derivativeFmoc-modified amino acids , which are widely used in peptide synthesis due to their ability to protect amino groups during chemical reactions. The Fmoc group stands for 9-fluorenylmethyloxycarbonyl , and it is commonly used to protect the amino group of amino acids during peptide synthesis. The mtr group refers to the 4-methoxy-2,3,6-trimethylphenylsulfonyl group, which is used to protect the guanidino group of arginine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-arg(mtr)-n(och3)ch3 typically involves the following steps:
Protection of the Amino Group: The amino group of arginine is protected using the group. This is achieved by reacting arginine with in the presence of a base such as .
Protection of the Guanidino Group: The guanidino group of arginine is protected using the group. This is done by reacting the Fmoc-protected arginine with .
Methylation: The final step involves the methylation of the nitrogen atom to form . This is achieved by reacting the protected arginine with in the presence of a base.
Industrial Production Methods
Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Fmoc-arg(mtr)-n(och3)ch3: undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using in , while the mtr group can be removed using .
Substitution Reactions: The compound can undergo substitution reactions where the protected groups are replaced with other functional groups.
Common Reagents and Conditions
Piperidine: in for Fmoc deprotection.
Trifluoroacetic acid (TFA): for mtr deprotection.
Methyl iodide: for methylation.
Major Products
The major products formed from these reactions include the deprotected forms of arginine and its derivatives, which can be further used in peptide synthesis.
Scientific Research Applications
Fmoc-arg(mtr)-n(och3)ch3: has several scientific research applications:
Peptide Synthesis: It is widely used in the synthesis of peptides due to its ability to protect amino and guanidino groups during chemical reactions.
Drug Delivery: The compound is used in the development of drug delivery systems due to its ability to form stable peptide bonds.
Biological Studies: It is used in biological studies to investigate the role of arginine in protein function and structure.
Material Science: The compound is used in the development of functional materials due to its self-assembly properties.
Mechanism of Action
The mechanism of action of Fmoc-arg(mtr)-n(och3)ch3 involves the protection of amino and guanidino groups during peptide synthesis. The Fmoc group protects the amino group by forming a stable carbamate linkage, while the mtr group protects the guanidino group by forming a stable sulfonamide linkage. These protective groups can be selectively removed under specific conditions, allowing for the sequential addition of amino acids during peptide synthesis.
Comparison with Similar Compounds
Fmoc-arg(mtr)-n(och3)ch3: can be compared with other Fmoc-protected amino acids such as:
Fmoc-lys(boc)-OH: Used for the protection of lysine.
Fmoc-cys(trt)-OH: Used for the protection of cysteine.
Fmoc-his(trt)-OH: Used for the protection of histidine.
The uniqueness of This compound lies in its ability to protect both the amino and guanidino groups of arginine, making it particularly useful in the synthesis of arginine-containing peptides.
Properties
Molecular Formula |
C33H41N5O7S |
|---|---|
Molecular Weight |
651.8 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-1-[methoxy(methyl)amino]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C33H41N5O7S/c1-20-18-29(43-5)21(2)22(3)30(20)46(41,42)37-32(34)35-17-11-16-28(31(39)38(4)44-6)36-33(40)45-19-27-25-14-9-7-12-23(25)24-13-8-10-15-26(24)27/h7-10,12-15,18,27-28H,11,16-17,19H2,1-6H3,(H,36,40)(H3,34,35,37)/t28-/m0/s1 |
InChI Key |
RGFMHSZRXWZEBL-NDEPHWFRSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@@H](C(=O)N(C)OC)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)N(C)OC)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


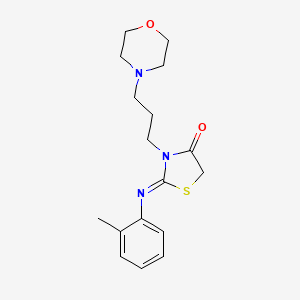
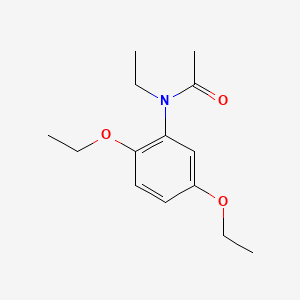
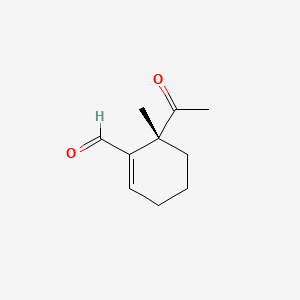
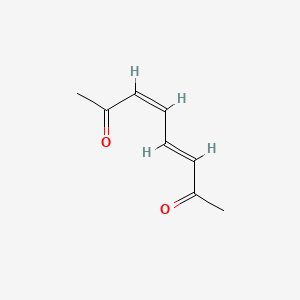
![9-methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B13811868.png)
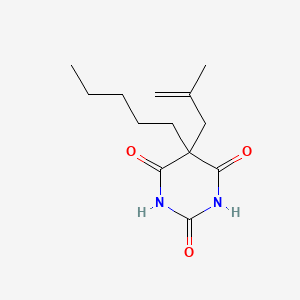
![Methyl-[2-[2-[2-[2-(2-methylsulfonothioyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-oxo-sulfanylidene-lambda6-sulfane](/img/structure/B13811879.png)
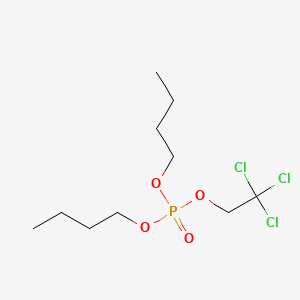
![9-methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B13811887.png)
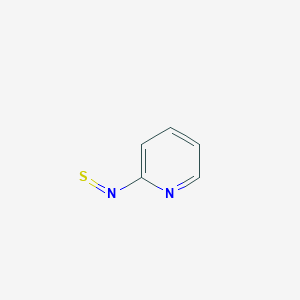

![methyl (1S,4R,5S)-4-hydroxybicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13811896.png)
